molecular formula C10H14N4OS2 B3606011 N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3606011
M. Wt: 270.4 g/mol
InChI Key: QIFGHZVCOKPGRB-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzyme is found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease by N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide occurs through its interaction with the active site of the enzyme, where it forms hydrogen bonds and other non-covalent interactions with key amino acid residues . This interaction prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide.

Cellular Effects

N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to exert various effects on different types of cells. In bacterial cells, the inhibition of urease by this compound leads to a decrease in ammonia production, which is crucial for the survival of certain bacteria, such as Helicobacter pylori . This reduction in ammonia production can lead to the death of these bacteria, making N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide a potential antimicrobial agent. In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide involves its binding to the active site of urease. This binding is facilitated by the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme’s active site . The presence of the thiadiazole ring and the amino group in the compound enhances its binding affinity to the enzyme. Additionally, this compound can inhibit other enzymes and proteins involved in various biochemical pathways, thereby exerting its biological effects. For example, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for prolonged inhibition of urease activity . Over time, the compound may undergo degradation, leading to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of alternative metabolic pathways to compensate for the inhibited urease activity .

Dosage Effects in Animal Models

The effects of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide vary with different dosages in animal models. At low doses, this compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in the liver and kidneys . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant inhibition of urease activity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is involved in various metabolic pathways, primarily through its interaction with urease. The inhibition of urease by this compound leads to a decrease in the hydrolysis of urea, resulting in reduced ammonia production . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic processes, such as kinases and phosphatases, thereby influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, such as alterations in energy production and the synthesis of biomolecules .

Transport and Distribution

The transport and distribution of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and enzymes, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and concentration of the compound in different tissues, thereby influencing its biological effects .

Subcellular Localization

The subcellular localization of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is crucial for its activity and function. This compound can be localized to various subcellular compartments, such as the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy production, while its presence in the nucleus can affect gene expression and cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups into the molecule.

Scientific Research Applications

N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide
  • 1,3,4-thiadiazole-2-thiol derivatives

Uniqueness

What sets N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE apart is its unique structure, which includes both diallyl and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS2/c1-3-5-14(6-4-2)8(15)7-16-10-13-12-9(11)17-10/h3-4H,1-2,5-7H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFGHZVCOKPGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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